2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide

Beschreibung

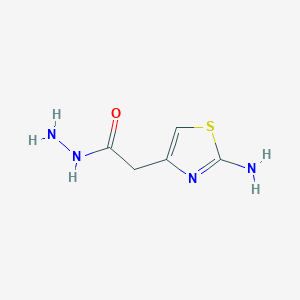

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRQONJVBBCGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360891 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63788-65-8 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 2 Amino 1,3 Thiazol 4 Yl Acetohydrazide

Primary Synthetic Route to 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide

The principal method for synthesizing this compound involves the hydrazinolysis of its corresponding ethyl ester. This foundational process is a critical step in accessing the target hydrazide, which serves as a precursor for a multitude of more complex molecular architectures.

Conversion of Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate

The synthesis of this compound is efficiently achieved through the reaction of Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate with hydrazine (B178648) hydrate. researchgate.net In a typical procedure, a solution of the ethyl ester in a suitable solvent, such as ethanol, is treated with an excess of hydrazine hydrate. The reaction mixture is then heated under reflux for several hours to drive the conversion. Upon cooling, the desired product, this compound, precipitates from the solution and can be isolated by filtration. researchgate.net

The precursor, Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate, is commonly prepared via the Hantzsch thiazole (B1198619) synthesis. This involves the condensation reaction between ethyl 4-chloroacetoacetate and thiourea (B124793). google.com The reaction yields the hydrochloride salt of the ethyl ester, which can be neutralized to obtain the free ester. google.com

Table 1: Synthesis of this compound

| Starting Material | Reagent | Product |

|---|

Synthesis of Hydrazone Derivatives of this compound

The presence of a reactive hydrazide functional group in this compound allows for its facile conversion into a wide array of hydrazone derivatives. These derivatives are of significant interest due to their diverse biological activities.

Condensation Reactions with Aldehydes and Ketones

Hydrazones are readily synthesized by the condensation reaction of this compound with various aldehydes and ketones. semanticscholar.org The reaction is typically carried out by heating the hydrazide with the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid. semanticscholar.org The active hydrogen of the -NHNH2 group in the hydrazide couples with the carbonyl group, leading to the formation of the characteristic azometine (-CONHN=CH-) linkage of hydrazones. semanticscholar.orgnih.gov This straightforward method allows for the introduction of a wide range of substituents onto the core molecule, enabling the systematic exploration of structure-activity relationships.

Table 2: General Synthesis of Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Product Type |

|---|

Construction of Fused and Bridged Bi-Heterocyclic Systems from this compound

This compound is a valuable synthon for the construction of more complex heterocyclic systems. Its bifunctional nature allows it to participate in cyclization reactions to form fused and bridged bi-heterocyclic compounds.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

One of the most common applications of acylhydrazides in heterocyclic synthesis is their conversion to 1,3,4-oxadiazoles. Several methods exist for the oxidative cyclization of hydrazide-hydrazones, which are intermediates formed from the reaction of hydrazides with aldehydes, to yield 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.comjchemrev.com Reagents such as iodine in the presence of a base like potassium carbonate can facilitate this transformation. jchemrev.com

Alternatively, 5-substituted-1,3,4-oxadiazole-2-thiols can be prepared by reacting the acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. jchemrev.comresearchgate.net The resulting thiol can then be further functionalized. These 1,3,4-oxadiazole rings are considered bioisosteres of amide and ester groups and can enhance the pharmacological properties of a molecule. nih.gov

Development of Other Thiazole-Containing Hybrid Molecules

The versatile reactivity of this compound and its derivatives opens avenues for the synthesis of various other thiazole-containing hybrid molecules. For instance, hydrazones can be cyclized with reagents like thioglycolic acid to form 4-thiazolidinones. semanticscholar.orgnih.gov Furthermore, the core hydrazide can be a starting point for the synthesis of other fused systems, such as those containing 1,3,4-thiadiazole (B1197879) rings, which are also known for their wide range of biological activities. capes.gov.brnih.gov The synthesis of these hybrid molecules often involves multi-step reaction sequences, leveraging the reactivity of both the amino-thiazole and the acetohydrazide moieties.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate |

| Hydrazine Hydrate |

| Ethyl 4-chloroacetoacetate |

| Thiourea |

| Carbon Disulfide |

| Potassium Carbonate |

| Iodine |

| Thioglycolic Acid |

| 1,3,4-Oxadiazole |

| 4-Thiazolidinone |

Advanced Spectroscopic and Analytical Techniques for Compound Elucidation

The structural confirmation of this compound and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. These methods provide unambiguous evidence of the molecular structure, conformation, and purity of the synthesized compounds.

X-Ray Crystallography:

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, X-ray crystallographic analysis has provided detailed insights into its molecular structure. researchgate.net The analysis revealed that the molecule adopts an l-shaped conformation, with a significant dihedral angle of 80.96 (8)° between the acetohydrazide moiety and the thiazole ring. researchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds, specifically N—H⋯O and N—H⋯N interactions, which link the molecules into sheets. researchgate.net The bond angle of C2—S1—C1 within the thiazole ring is reported to be 88.76 (8)°, which is a characteristic feature of such heterocyclic systems. researchgate.net

Interactive Table of Crystal Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C5H8N4OS | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | mdpi.com |

| Dihedral Angle (Acetohydrazide/Thiazole) | 80.96 (8)° | researchgate.net |

| C2—S1—C1 Bond Angle | 88.76 (8)° | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules in solution. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the thiazole ring, the methylene (B1212753) group, the amino group, and the hydrazide moiety. The chemical shifts and coupling constants of these signals provide valuable information about the electronic environment and connectivity of the atoms. For comparison, the ¹H NMR spectrum of the parent 2-aminothiazole (B372263) shows signals for the ring protons at approximately 6.53 ppm and 6.93 ppm. chemicalbook.com In derivatives of acetohydrazide, the NH proton of the hydrazide group typically appears as a broad singlet at a downfield chemical shift. cabidigitallibrary.org

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the predicted monoisotopic mass is 172.04189 Da. uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information.

Infrared (IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino and hydrazide groups, the C=O stretching of the amide, and C=N and C-S stretching vibrations of the thiazole ring. cabidigitallibrary.org

Biological Activity Spectrum of 2 2 Amino 1,3 Thiazol 4 Yl Acetohydrazide Derivatives

Antimicrobial Potential

The inherent chemical features of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide derivatives have made them prime candidates for the development of new antimicrobial agents. The presence of the aminothiazole and hydrazide functionalities contributes to their ability to interact with various biological targets in microbial cells.

Antibacterial Activity Against Pathogenic Strains

Derivatives of this compound have shown notable antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. Certain synthesized compounds have exhibited potent bactericidal effects, particularly against multidrug-resistant pathogens. For instance, some derivatives have demonstrated significant activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) as low as 1–2 µg/mL. nih.gov The introduction of various substituents on the core scaffold has allowed for the modulation of antibacterial potency.

| Derivative Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiazole (B1198619) derivatives with β-amino acid and aromatic moieties | Staphylococcus aureus (including resistant strains) | 1–64 | nih.gov |

| 2-Amino-5-substituted-1,3,4-thiadiazole derivatives | Bacillus subtilis and Staphylococcus aureus | Active (specific MICs vary) | nih.gov |

| 2-Amino-5-substituted-1,3,4-thiadiazole derivatives | Escherichia coli | Good activity for some derivatives | nih.gov |

| Thiazolidine-2,4-dione carboxamide derivatives | Escherichia coli and Pseudomonas aeruginosa | Weak to moderate | mdpi.com |

Antifungal Activity Against Fungal Species

The exploration of this compound derivatives has also yielded promising results in the realm of antifungal research. These compounds have been tested against various fungal species, including those responsible for common and invasive infections. The mechanism of action for many azole-based antifungals involves the inhibition of ergosterol (B1671047) synthesis, a crucial component of the fungal cell wall. nih.gov Derivatives of this class have shown efficacy against clinically relevant fungi, including azole-resistant strains of Aspergillus. nih.gov One study highlighted a derivative, 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole, as a particularly potent antifungal agent. researchgate.net

| Derivative Type | Fungal Species | Activity | Reference |

|---|---|---|---|

| Thiazole derivatives with β-amino acid and aromatic moieties | Azole-resistant Aspergillus | Active | nih.gov |

| 2-(2-hydrazinyl)thiazole derivatives with diarylsulfide moiety | Candida spp. | Potent, with apoptosis induction | researchgate.net |

| Phenylamino derivative of 2-amino-1,3,4-thiadiazole (B1665364) | Candida albicans | Higher activity than Itraconazole for some derivatives | tandfonline.com |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans | MIC values as low as 3.9 µg/mL | mdpi.com |

Antitubercular and Antimycobacterial Efficacy

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel therapeutic agents. The 2-aminothiazole (B372263) scaffold has been identified as a promising starting point for the development of new anti-tubercular drugs. nih.gov Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Research has shown that modifications at the C-2 position of the thiazole ring can lead to compounds with sub-micromolar minimum inhibitory concentrations. nih.gov For example, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analogue with an MIC of 0.024 μM. nih.gov Some derivatives have also shown inhibitory activity against M. tuberculosis H37Rv strain. tandfonline.com

| Derivative Type | Mycobacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-Aminothiazole derivatives | Mycobacterium tuberculosis | Sub-micromolar MICs achieved | nih.gov |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis | MIC of 0.024 µM | nih.gov |

| 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 69% inhibition at 6.25 µg/mL | tandfonline.com |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC of 0.06 µg/mL | scispace.com |

Anticancer and Antitumor Efficacy

The structural versatility of this compound derivatives has also positioned them as promising candidates in the search for new anticancer agents. The thiazole ring is a key component in several existing anticancer drugs, and its incorporation into novel molecular frameworks continues to be a fruitful area of research.

Cytotoxicity Evaluation Against Various Cancer Cell Lines

A significant body of research has been dedicated to evaluating the cytotoxic effects of these derivatives against a panel of human cancer cell lines. Studies have demonstrated that certain derivatives exhibit potent antiproliferative activity. For instance, novel 2-[(substituted)acetamido]thiazole-4-carboxylates have shown significant inhibition of Panc-1 (pancreatic cancer) cell proliferation, with one derivative demonstrating an IC50 value of 43.08 μM. bohrium.com Other studies have reported that 2-(2-hydrazinyl)thiazole derivatives can significantly reduce cell survival in BxPC-3 (pancreatic cancer), MOLT-4 (leukemia), and MCF-7 (breast cancer) cell lines at a concentration of 10 μM. researchgate.net The incorporation of amino acids into the thiazole scaffold has also been shown to enhance cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some hybrid molecules displaying IC50 values as low as 2.07–8.51 μM. nih.govrsc.org

| Derivative Type | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 | bohrium.com |

| 2-(2-hydrazinyl)thiazole derivatives (4m, 4n, 4r) | BxPC-3 (Pancreatic), MOLT-4 (Leukemia), MCF-7 (Breast) | Significant cytotoxicity at 10 µM | researchgate.net |

| Thiazole–amino acid hybrid derivatives | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2.07–8.51 for potent compounds | nih.govrsc.org |

| Thiazolylhydrazonothiazoles with indole (B1671886) moiety | HCT-116 (Colon), HepG2 (Liver), MDA-MB-231 (Breast) | Encouraging activity | researchgate.net |

Mechanistic Insights into Antiproliferative Action

Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their further development. Research suggests that the antiproliferative action of this compound derivatives may involve multiple pathways. Some derivatives have been shown to inhibit the migration, invasion, and adhesion of cancer cells, which are key processes in tumor metastasis. bohrium.com Molecular docking studies have suggested that some of these compounds may act as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR TK) domain, a protein often implicated in cancer cell proliferation. researchgate.net Furthermore, the structural similarity of some derivatives to known inhibitors of histone deacetylases (HDACs) and microtubule depolymerizing agents suggests potential for similar mechanisms of action. nih.gov

Antiviral Properties

The 2-aminothiazole core is a key pharmacophore in the development of various therapeutic agents, including those with antiviral properties. mdpi.com Research into derivatives has uncovered compounds with significant activity against human immunodeficiency virus (HIV).

Inhibition of Viral Replication (e.g., Anti-HIV-1 Activity)

Derivatives containing the thiazole moiety have been identified as potent inhibitors of HIV-1. doi.org A series of novel 1,2,3-thiadiazole (B1210528) derivatives, structurally related to thiazoles, were synthesized and evaluated for their anti-HIV-1 activity. nih.gov One compound in this series demonstrated particularly strong activity, inhibiting HIV-1 replication with a half-maximal effective concentration (EC₅₀) of 36.4 nM. nih.gov This potency was noted as being sevenfold more effective than nevirapine (B1678648) and eightfold more effective than delavirdine. nih.gov

Further research has focused on thiazole-containing compounds that act as HIV-1 entry inhibitors by antagonizing the gp120 envelope glycoprotein. nih.gov Two such compounds, NBD-14204 and NBD-14208, showed good antiviral activity. nih.gov NBD-14204 was effective against a range of clinical isolates with IC₅₀ values from 0.24 to 0.9 µM. nih.gov These compounds were also found to inhibit the HIV-1 reverse transcriptase (RT) enzyme, with IC₅₀ values of 8.3 µM and 5 µM, respectively. nih.gov A mini-review of anti-HIV hybrids highlighted that thiazole derivatives can act through various mechanisms and show promise against both drug-sensitive and drug-resistant HIV strains. doi.org However, a separate study on newly synthesized 2-piperazino-1,3-benzothiazole derivatives found no significant activity against HIV-1 or HIV-2. researchgate.net

| Compound Class | Specific Compound | Activity/Target | IC₅₀ / EC₅₀ Value | Source |

|---|---|---|---|---|

| 1,2,3-Thiadiazole-thioacetamide | Compound 7c | Anti-HIV-1 | 36.4 nM | nih.gov |

| NBD Compound (gp120 Antagonist) | NBD-14204 | Anti-HIV-1 (Clinical Isolates) | 0.24 - 0.9 µM | nih.gov |

| NBD Compound (gp120 Antagonist) | NBD-14204 | HIV-1 Reverse Transcriptase | 8.3 µM | nih.gov |

| NBD Compound (gp120 Antagonist) | NBD-14208 | HIV-1 Reverse Transcriptase | 5.0 µM | nih.gov |

Antiparasitic Investigations

The structural framework of thiazole hybridized with hydrazines or hydrazones has been explored for its potential against various parasites, leading to the discovery of compounds with notable antimalarial and antitrypanosomal effects.

Antimalarial Activity

Thiazole hydrazine (B178648) derivatives have been screened for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In one study, a series of these derivatives demonstrated moderate to good antimalarial activity. One particular compound from this series exhibited promising results with a half-maximal inhibitory concentration (IC₅₀) close to that of the standard drug, quinine.

Another investigation into 2-(2-hydrazinyl)thiazole derivatives also revealed significant antimalarial potential. Two compounds from the synthesized series, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate and 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one, showed potent activity against the NF54 strain of P. falciparum with IC₅₀ values of 0.725 µM and 0.648 µM, respectively.

Antitrypanosomal Activity

Derivatives based on the 5-nitro-2-aminothiazole scaffold have been synthesized and assessed for their activity against trypanosomes, the protozoan parasites that cause Chagas disease and African trypanosomiasis. nih.gov These compounds were evaluated against Trypanosoma cruzi and Trypanosoma brucei. nih.gov The majority of the synthesized amides were found to be active or moderately active against both species. nih.gov Notably, one derivative, compound 6, demonstrated activity against the amastigote form of T. cruzi at nanomolar concentrations and was approximately four times more potent than the reference drug, benznidazole. nih.gov

| Compound Class | Target Organism | IC₅₀ Value | Source |

|---|---|---|---|

| ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate | Plasmodium falciparum | 0.725 µM | |

| 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one | Plasmodium falciparum | 0.648 µM | |

| 5-nitro-2-aminothiazole-based amides (General) | Trypanosoma cruzi | 23 - 35 µM (for moderately active compounds) | nih.gov |

| Compound 6 (a 5-nitro-2-aminothiazole derivative) | Trypanosoma cruzi (amastigotes) | nM range (4x more potent than benznidazole) | nih.gov |

Enzyme Inhibitory Activities

The inhibition of cholinesterase enzymes is a primary strategy for managing Alzheimer's disease. Derivatives of 2-aminothiazole and related hydrazide/hydrazone structures have been a fertile ground for the discovery of novel cholinesterase inhibitors.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

A variety of structurally related compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, novel 2-benzoylhydrazine-1-carboxamides were designed and tested. mdpi.com Most of these derivatives were found to be dual inhibitors of both AChE and BChE, with IC₅₀ values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. mdpi.comresearchgate.net

Another study focused on a series of thiazole-piperazine hybrids, which led to the identification of three compounds (3a, 3c, and 3i) with significant inhibitory activity against the AChE enzyme. nih.gov However, none of the compounds in this particular series showed notable inhibition of BChE. nih.gov

Further research on thirteen benzothiazolone derivatives, which are structurally analogous, found that most compounds were more effective at inhibiting BChE than AChE. mdpi.com Compound M13 was the most potent against BChE, with an IC₅₀ of 1.21 µM, followed closely by compound M2 with an IC₅₀ of 1.38 µM. mdpi.com Compound M2 displayed a high selectivity for BChE over AChE. mdpi.com

| Compound Class | Specific Compound | Target Enzyme | IC₅₀ Value | Source |

|---|---|---|---|---|

| 2-Benzoylhydrazine-1-carboxamides | General Series | AChE | 44 - 100 µM | mdpi.comresearchgate.net |

| 2-Benzoylhydrazine-1-carboxamides | General Series | BChE | > 22 µM | mdpi.comresearchgate.net |

| Benzothiazolone Derivative | M13 | BChE | 1.21 µM | mdpi.com |

| Benzothiazolone Derivative | M2 | BChE | 1.38 µM | mdpi.com |

| Thiazole-piperazine hybrid | 3c | AChE | 78.14% inhibition at 10⁻⁴ M | nih.gov |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, and its inhibition is a key target in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. A study investigating a series of bi-heterocyclic compounds derived from this compound revealed their potential as urease inhibitors. researchgate.net The synthesis of these compounds began with the conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to this compound, which was then used to create more complex derivatives. researchgate.net

The evaluation of these compounds against urease demonstrated a range of inhibitory activities. The structure-activity relationship (SAR) analysis of these derivatives indicated that the nature and position of substituents on the aromatic rings play a significant role in their inhibitory potency.

| Compound | Substituent (R) | IC₅₀ (µM) |

|---|---|---|

| Derivative A | 4-Chlorophenyl | 25.3 ± 0.2 |

| Derivative B | 3,4-Dichlorophenyl | 22.1 ± 0.1 |

| Derivative C | 2-Nitrophenyl | 30.5 ± 0.3 |

| Thiourea (B124793) (Standard) | - | 21.6 ± 0.1 |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. The same series of bi-heterocyclic derivatives of this compound was also screened for their α-glucosidase inhibitory activity. researchgate.net The results showed that several of these compounds exhibited potent inhibition of the enzyme, with some being even more effective than the standard drug, acarbose.

The SAR study for α-glucosidase inhibition highlighted that the presence of specific functional groups on the phenyl ring of the derivatives was crucial for their activity. For instance, compounds with chloro and nitro substitutions demonstrated significant inhibitory potential.

| Compound | Substituent (R) | IC₅₀ (µM) |

|---|---|---|

| Derivative D | 4-Nitrophenyl | 45.2 ± 0.2 |

| Derivative E | 2,4-Dichlorophenyl | 50.1 ± 0.3 |

| Derivative F | 4-Chlorophenyl | 55.8 ± 0.4 |

| Acarbose (Standard) | - | 845.2 ± 1.5 |

Exploration of Other Reported Biological Activities

Beyond their roles as enzyme inhibitors, derivatives of the this compound scaffold and structurally related thiazole-containing compounds have been reported to possess a wide array of other biological activities. The inherent chemical versatility of the thiazole and acetohydrazide moieties allows for the generation of diverse molecular architectures with potential therapeutic applications.

Research has indicated that compounds incorporating the 2-aminothiazole motif exhibit a broad spectrum of activities, including:

Antimicrobial Activity: The 2-amino-1,3,4-thiadiazole scaffold, which is structurally related, is considered a promising basis for developing new antimicrobial agents. nih.gov Various derivatives have shown activity against a range of bacteria and fungi. nih.gov

Anticonvulsant Activity: Thiazole and thiadiazole derivatives have been investigated for their potential as anticonvulsant agents. nih.govbiointerfaceresearch.comnih.govmdpi.com Certain substituted 1,3,4-thiadiazoles have demonstrated potent anticonvulsant properties in preclinical studies. nih.gov

Antitubercular and Anti-mycobacterial Activity: The 2-aminothiazole core is present in various compounds synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. researchgate.net

Anticancer and Antiviral Activity: The structural framework of 2-aminothiazole derivatives has been explored for its potential in developing anticancer and antiviral agents. researchgate.net

It is important to note that while the core this compound structure serves as a valuable synthon, the specific biological activities of its derivatives are highly dependent on the nature of the chemical modifications introduced.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Enhanced Biological Activity

SAR studies on derivatives of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide have revealed that the core 2-aminothiazole (B372263) ring is a fundamental requirement for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory actions. nih.govnih.gov The biological profile of these molecules is significantly influenced by the nature and position of various substituents on this core structure.

Key structural features that have been identified as critical for enhanced biological activity include:

The 2-Amino Group: This group is a common site for modification. Acylation of the 2-amino group, converting it into an amide, has been a successful strategy in many studies. For instance, introducing substituted benzoyl groups at this position dramatically improved the antitubercular activity of a series of 2-aminothiazoles by more than 128-fold. nih.gov The length and nature of the acyl chain are also important; for example, a 3-propanamido function (a three-carbon chain) was found to be more effective than a 2-acetamido moiety (a two-carbon chain) in certain anticancer derivatives. nih.gov

The Thiazole (B1198619) Ring (C4 and C5 positions): Substitutions on the thiazole ring itself are crucial for modulating activity and selectivity. In a series of antitubercular compounds, a 2-pyridyl substituent at the C4 position was found to be a strict requirement for potency. nih.gov For inhibitors of PGE2 production, analogs bearing a 4-phenoxyphenyl substituent at the C4 position were highly active. nih.gov Conversely, introducing bulky or hydrophilic substituents at any position of the ring can also lead to a significant decrease or complete loss of activity against certain targets, such as nitric oxide synthase (NOS). nih.gov

The Acetohydrazide Moiety: While often used as a synthon for further cyclization into other heterocyclic systems like triazoles or thiadiazoles, the hydrazide group itself can be a key pharmacophoric feature. semanticscholar.org The terminal nitrogen of the hydrazide can be substituted to create Schiff bases or other derivatives, which can interact with biological targets. The flexibility of the methylene (B1212753) linker (-CH2-) between the thiazole ring and the acetohydrazide group also plays a role in allowing the molecule to adopt a favorable conformation for binding.

These findings highlight that a combination of the 2-aminothiazole core, specific substitutions at the C4 and N2 positions, and modifications of the side chain are all critical elements in designing derivatives with enhanced and specific biological activities.

Influence of Substituent Effects on Pharmacological Profiles

The pharmacological profile of 2-aminothiazole derivatives can be finely tuned by altering the electronic and steric properties of substituents on the aromatic rings attached to the core structure. The introduction of different functional groups can significantly impact a compound's potency, selectivity, and even its mechanism of action.

Electronic Effects: The presence of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) on aryl substituents is a classic strategy in medicinal chemistry.

Electron-Withdrawing Groups (EWGs): Groups like halogens (F, Cl, Br), nitro (-NO2), or trifluoromethyl (-CF3) often enhance biological activity. In a series of paeonol-2-aminothiazole-phenylsulfonyl derivatives, compounds with fluorine (F) substituents showed potent cytotoxic effects against various cancer cell lines. nih.gov Similarly, for Schiff bases derived from 2-aminothiazole, compounds containing a nitro group or fluorine at the para position of a phenyl ring exhibited the highest antimicrobial activity. mdpi.com

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can also confer potent activity, depending on the target. For instance, some of the most potent Hec1/Nek2 inhibitors, a target for cancer therapy, featured methyl groups on an aryl ring attached to the 2-amino position. nih.gov

The following table summarizes the effect of different substituents on the anticancer activity of selected 2-aminothiazole derivatives against the HT29 (colon cancer) cell line.

| Compound ID | N-2 Substituent | C4-Substituent | C5-Substituent | IC50 (µM) |

| 8a | 3-Propanamido | Phenyl | H | >100 |

| Derivative 1 | Benzamido | Phenyl | H | 21.6 |

| Derivative 2 | 2-Fluorobenzamido | Phenyl | H | 0.63 |

Data compiled from studies on various 2-aminothiazole derivatives to illustrate substituent effects. nih.gov

Steric Effects: The size and bulkiness of substituents also play a critical role.

In studies of inducible nitric oxide synthase (iNOS) inhibitors, introducing appropriately-sized substituents at the C4 and C5 positions of the thiazole ring improved both inhibitory activity and selectivity. nih.gov However, excessively bulky groups at any position led to a marked decrease in activity. nih.gov

For anticancer activity, the exchange of a methyl group with a larger bromo group at the C5 position of the thiazole core resulted in improved potency against certain cell lines. nih.gov

These examples demonstrate that a careful balance of electronic and steric factors is necessary to optimize the pharmacological profile of this compound derivatives for a specific biological target.

Conformational Analysis and Ligand-Binding Preferences

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For this compound, crystallographic studies have provided precise information about its solid-state conformation. The molecule adopts an L-shaped structure, with a significant dihedral angle of 80.96° between the plane of the thiazole ring and the acetohydrazide moiety. This non-planar arrangement is a key structural feature that influences how its derivatives can interact with receptor binding sites.

Molecular docking studies on various derivatives provide further insight into their ligand-binding preferences. These computational simulations predict how a molecule might fit into the active site of a protein, highlighting key intermolecular interactions. Common themes that have emerged from docking studies of 2-aminothiazole derivatives include:

Hydrogen Bonding: The 2-amino group and the nitrogen atom within the thiazole ring are frequently involved in forming crucial hydrogen bonds with amino acid residues in the target protein's active site. For example, in the design of phosphodiesterase-5 (PDE5) inhibitors, the amidic functionality attached to the 2-amino position was designed to form essential hydrogen bonds with a glutamine residue (GLN:817). mdpi.comresearchgate.net

Hydrophobic Interactions: Aryl groups attached to the thiazole core often engage in hydrophobic interactions with nonpolar pockets within the binding site, which helps to anchor the ligand. In the development of allosteric inhibitors for the protein kinase CK2, the improved binding affinity of optimized compounds was attributed to enhanced hydrophobic interactions. nih.gov

Metal Chelation: In metalloenzymes, the nitrogen and sulfur atoms of the thiazole ring can act as binding sites for metal centers (e.g., Zn, Mn, Ni), which is a potential mechanism of action for some anticancer derivatives. uq.edu.au

These conformational and binding preferences are essential for understanding how these molecules function at a molecular level and provide a basis for the rational design of new, more effective compounds.

Rational Design Principles for Optimized Derivative Synthesis

Rational drug design utilizes the knowledge gained from SAR and conformational studies to guide the synthesis of new molecules with improved properties. For derivatives based on this compound, several design principles have been successfully applied.

Scaffold Hopping and Bioisosteric Replacement: The 2-aminothiazole core is often used as a starting scaffold. Bioisosteres—substituents or groups with similar physical or chemical properties—are used to replace parts of a known active molecule to improve its properties. For instance, the 2-aminothiazole scaffold was chosen as a bioisostere of a 2-imino-1,3-oxazolidine ring in the search for better iNOS inhibitors. nih.gov

Structure-Based Design: When the 3D structure of a target protein is known, ligands can be designed to fit precisely into the active site. Molecular docking is a key tool in this approach. For example, docking studies of 2-aminothiazole derivatives into the active site of the Hec1/Nek2 protein helped identify key interactions, which in turn guided the design of new lead molecules with predicted higher activity. nih.gov

Pharmacophore Modeling: A pharmacophore is the essential 3D arrangement of functional groups necessary for biological activity. By identifying the pharmacophore of a known inhibitor (like sildenafil for PDE5), new molecules can be designed to mimic this arrangement. A successful strategy involved designing 2-aminothiazole derivatives that retained the key pharmacophoric features of sildenafil: a heterocyclic scaffold, an amide part for hydrogen bonding, and an aryl part with polar substituents. mdpi.comresearchgate.net

QSAR-Guided Optimization: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models can predict the activity of unsynthesized compounds. QSAR studies on 2-aminothiazole derivatives have been used to create predictive models that then guide the rational design of new derivatives with potentially higher antioxidant or anticancer activity. nih.gov

By applying these rational design principles, medicinal chemists can move beyond random screening and systematically optimize the structure of this compound to develop derivatives with superior potency, selectivity, and pharmacokinetic profiles for a desired therapeutic target.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding how a ligand, such as a derivative of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide, might interact with a protein's active site.

Prediction of Binding Modes and Affinities

Studies on various 2-aminothiazole (B372263) derivatives have successfully predicted their binding modes and affinities for a range of biological targets. For instance, a series of novel 2-aminothiazole derivatives were synthesized and subjected to molecular docking against oxidoreductase proteins (PDB IDs: 2CDU and 3NM8) to evaluate their antioxidant potential. asianpubs.orgasianpubs.org The docking studies revealed binding affinities ranging from -3.62 to -6.64 kcal/mol, indicating a stronger binding potential for some derivatives compared to the standard antioxidant, ascorbic acid (-3.61 kcal/mol). asianpubs.org

In another study, thiazole-based hydrazide derivatives were investigated as potential anti-inflammatory agents by docking them into the active site of cyclooxygenase (COX) enzymes. acs.org Similarly, molecular docking has been employed to assess the antimicrobial potential of 2-aminothiazole derivatives. researchgate.netekb.eg For example, docking of derivatives against the SARS-CoV-2 main protease (PDB ID: 6LU7) showed promising binding energies, with one compound exhibiting a binding energy of -8.6 kcal/mol. researchgate.net

A series of 2,4-disubstituted thiazole (B1198619) derivatives were designed as potential tubulin polymerization inhibitors. nih.gov Molecular docking studies of these compounds into the colchicine (B1669291) binding site of tubulin were performed to understand their binding mechanisms. nih.gov

The following table summarizes the binding affinities of some 2-aminothiazole derivatives against various protein targets:

| Compound Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| 2-Aminothiazole derivatives | Tyrosinase oxidoreductase | 3NM8 | -3.62 to -6.64 |

| 2-Aminothiazole derivative | SARS-CoV-2 main protease | 6LU7 | -8.6 |

| Thiazole-based hydrazones | EGFR | - | - |

| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole | Lanosterol (B1674476) 14α-demethylase | - | up to -8.715 |

This table is generated based on data from multiple sources for illustrative purposes. asianpubs.orgresearchgate.netnih.gov

Identification of Crucial Active Site Residues

A critical outcome of molecular docking is the identification of key amino acid residues within the active site that are essential for ligand binding. For thiazole-based hydrazones designed as EGFR inhibitors for breast cancer, molecular docking studies have elucidated the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

In the context of antifungal activity, molecular docking of (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives against lanosterol 14α-demethylase revealed significant interactions. nih.gov The most active compound formed hydrogen bonds and π-π stacking interactions within the enzyme's active site, highlighting the crucial residues for its inhibitory action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for identifying the key physicochemical properties that govern their potency.

Development of Predictive Models for Biological Potency

Several QSAR studies have been conducted on 2-aminothiazole derivatives to develop predictive models for various biological activities. For instance, a QSAR study on 2-aminothiazole derivatives with anti-prion activity was performed using multiple linear regression (MLR), artificial neural network (ANN), and support vector machine (SVM). excli.de The MLR model showed a good correlation coefficient (r) of 0.9073, indicating a strong predictive capability for the EC50 values of these compounds against prion diseases. excli.de

In another study, QSAR models were developed for 2-aminothiazole sulfonamide derivatives to predict their antioxidant activity. excli.denih.gov These models, built using multiple linear regression, demonstrated good predictive performance and were subsequently used to guide the design of new derivatives with potentially enhanced antioxidant properties. excli.denih.gov Furthermore, a QSAR study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors for cancer treatment resulted in a statistically significant model with a cross-validated correlation coefficient (Q²LOO) of 0.7965 and a coefficient of determination (R²) of 0.8436. nih.gov

Identification of Physicochemical Descriptors Correlating with Activity

A key aspect of QSAR is the identification of physicochemical descriptors that influence biological activity. In the QSAR study of 2-aminothiazole sulfonamide derivatives as antioxidants, properties such as mass, polarizability, electronegativity, the presence of a C-F bond, van der Waals volume, and structural symmetry were identified as key factors influencing their antioxidant capacity. excli.denih.gov For the Hec1/Nek2 inhibitors, the developed QSAR model was based on three descriptors that were found to significantly impact the inhibitory activity of the 2-aminothiazole derivatives. nih.gov

Molecular Dynamics Simulations to Understand Dynamic Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique allows for the assessment of the stability of binding modes predicted by molecular docking and offers a deeper understanding of the conformational changes that occur upon ligand binding.

Recent research on thiazole-based hydrazones targeting breast cancer cells has utilized MD simulations to evaluate the stability of the ligand-EGFR complex. nih.gov The simulations confirmed the stability of the binding poses and the persistence of key interactions throughout the simulation period. nih.gov

Similarly, a study on thiourea (B124793) derivatives containing a 4-arylthiazole and a D-glucose moiety used MD simulations to investigate their interaction with S. aureus DNA gyrase. The simulations showed that the most active compound formed stable interactions with key residues such as Ala1083, Glu1088, and Met1121 within the enzyme's active site.

In another example, MD simulations were performed on a thiazole derivative complexed with lanosterol 14-alpha demethylase. nih.gov The root mean square deviation (RMSD) of the protein's Cα atoms was monitored over a 100 ns simulation to assess conformational stability. nih.gov The results indicated that the protein-ligand complex remained stable, supporting the binding mode predicted by molecular docking. nih.gov

Computational Assessment of Drug-Likeness and Pharmacokinetic Properties

The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug with respect to bioavailability. This assessment is often guided by a set of rules, such as Lipinski's Rule of Five, which evaluates parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), are also crucial for a drug's success.

Prediction of Oral Bioavailability

Oral bioavailability is a key determinant of a drug's efficacy and is influenced by factors such as aqueous solubility and intestinal permeability. Computational models can predict these properties based on the molecule's structure. For this compound, a hypothetical analysis would involve calculating its adherence to established drug-likeness rules.

Interactive Data Table: Predicted Drug-Likeness Profile of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | (Value) | ≤ 500 g/mol | (Yes/No) |

| LogP (Lipophilicity) | (Value) | ≤ 5 | (Yes/No) |

| Hydrogen Bond Donors | (Value) | ≤ 5 | (Yes/No) |

| Hydrogen Bond Acceptors | (Value) | ≤ 10 | (Yes/No) |

| Molar Refractivity | (Value) | 40-130 | (Yes/No) |

Note: The values in this table are placeholders and would be populated with data from computational software in a real-world analysis.

Absorption and Distribution Predictions

The absorption of a drug, particularly after oral administration, is largely dependent on its ability to permeate the gastrointestinal (GI) tract. Distribution refers to how the drug spreads throughout the various tissues and organs of the body. In silico tools can predict parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding (PPB).

Interactive Data Table: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Outcome | Significance |

| Human Intestinal Absorption (HIA) | (High/Low) | Indicates the extent of absorption from the gut. |

| Caco-2 Permeability | (High/Low) | An in vitro model for predicting intestinal permeability. |

| Blood-Brain Barrier (BBB) Penetration | (Yes/No) | Predicts if the compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | (% Bound) | Affects the amount of free drug available to exert its effect. |

| P-glycoprotein (P-gp) Substrate | (Yes/No) | P-gp is an efflux pump that can limit drug absorption. |

Note: The values in this table are placeholders and would be populated with data from computational software in a real-world analysis.

Translational Aspects and Future Research Trajectories

Identification of Novel Biological Targets for 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide Derivatives

The 2-aminothiazole (B372263) scaffold is a versatile pharmacophore that has given rise to derivatives with a broad spectrum of pharmacological activities. nih.gov Research has documented the potential of 2-aminothiazole analogs in areas such as cancer, infectious diseases, and inflammation. nih.govmdpi.com The future direction for derivatives of this compound lies in exploring and validating novel biological targets to address unmet medical needs.

The strategy for identifying new targets often begins with phenotypic screening, where libraries of derivatives are tested against various cell lines or pathogens to uncover biological effects. For instance, 2-aminothiazole analogs have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govnih.gov The acetohydrazide functional group itself is a key structural element in compounds with known antimicrobial, analgesic, and anti-proliferative activities. cabidigitallibrary.org

Once a promising biological activity is identified, target deconvolution studies are initiated to pinpoint the specific molecular target. Current research into 2-aminothiazole derivatives has identified several key target classes:

Kinases: This is a major area of focus, as kinases are crucial in cell signaling pathways that are often dysregulated in cancer. Derivatives of the 2-aminothiazole scaffold have been developed as inhibitors of various kinases, including Src/Abl, BRAF, and phosphatidylinositol 3-kinases (PI3Ks). researchgate.netnih.gov

Tubulin: Some 2-aminothiazole compounds act as microtubule-targeting agents, disrupting cell division and inducing apoptosis in cancer cells. nih.gov

Enzymes: Beyond kinases, other enzymes are also targets. For example, some acetohydrazide derivatives have been investigated as inhibitors of tumor necrosis factor-alpha (TNF-α) production, relevant to inflammatory diseases. cabidigitallibrary.org In other heterocyclic systems, acetohydrazides have been used to target caspases, which are key enzymes in the apoptotic pathway. nih.gov

Pathogen-Specific Targets: In the context of infectious diseases, such as visceral leishmaniasis, hit-to-lead programs have focused on identifying parasite-specific targets for aminothiazole derivatives to ensure selective toxicity. nih.govdndi.org

Future research will leverage techniques like chemical proteomics and in-silico target prediction to systematically explore the interactome of this compound derivatives, aiming to uncover novel and druggable targets for a new generation of therapeutics.

Table 1: Exemplary Biological Activities of 2-Aminothiazole Derivatives

| Derivative Class | Biological Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Amide-linked 2-aminothiazoles | Anticancer | Oncology | researchgate.net |

| Hydrazone-bearing 2-aminothiazoles | Anticancer | Oncology | nih.gov |

| Substituted 2-aminothiazoles | Antileishmanial | Infectious Disease | nih.gov |

| Phenylamide 2-aminothiazoles | Anti-proliferative (Leukemia) | Oncology | mdpi.com |

| Renin Inhibitors | Antihypertensive | Cardiovascular Disease | nih.gov |

Development of Advanced Synthetic Methodologies for Diversification

The exploration of the full therapeutic potential of this compound hinges on the ability to generate a wide array of derivatives for biological screening. This requires the development of robust, efficient, and versatile synthetic methodologies.

The foundational method for creating the 2-aminothiazole core is the Hantzsch thiazole (B1198619) synthesis, which typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. researchgate.netuniversalprint.orgderpharmachemica.com While classic, this method is continuously being refined. Modern advancements focus on:

One-Pot Procedures: Combining multiple reaction steps into a single operation to improve efficiency, reduce waste, and shorten synthesis times. derpharmachemica.com

Novel Catalysts: Employing new catalysts to improve yields and allow for milder reaction conditions.

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes.

Diversification of the this compound scaffold can be achieved by modifying three key positions:

The 2-amino group: This group can be acylated, alkylated, or used as a nucleophile in condensation reactions to attach various substituents. mdpi.com

The thiazole ring: Substituents can be introduced at the C5 position of the thiazole ring to modulate the electronic and steric properties of the molecule. nih.gov

The acetohydrazide moiety: The terminal hydrazide nitrogen is highly reactive and serves as a handle for creating diverse hydrazone, pyrazole, or other heterocyclic derivatives through condensation with aldehydes, ketones, or other electrophiles. nih.govnih.gov The synthesis of the initial acetohydrazide itself is typically a straightforward reaction of the corresponding ethyl ester, such as ethyl (2-amino-1,3-thiazol-4-yl)acetate, with hydrazine (B178648) hydrate. cabidigitallibrary.orggrowingscience.com

Future synthetic strategies will likely focus on combinatorial chemistry and fragment-based approaches, where diverse building blocks are systematically combined to rapidly generate large libraries of compounds. The use of flow chemistry may also be explored to enable safer, more scalable, and automated synthesis of these derivatives.

Table 2: Synthetic Strategies for Diversification

| Synthetic Method | Target Moiety | Purpose | Reference |

|---|---|---|---|

| Hantzsch Reaction | 2-Aminothiazole Core | Core scaffold formation | derpharmachemica.com |

| Reaction with Isothiocyanates | 2-Amino Group | Formation of thiourea derivatives | mdpi.com |

| Condensation with Aldehydes | Acetohydrazide | Synthesis of Schiff bases/hydrazones | nih.gov |

| Multi-component Reactions | Multiple | Rapid assembly of complex molecules | mdpi.comnih.gov |

Strategies for Lead Optimization and Hit-to-Lead Development

The transition from a biologically active "hit" compound, identified during initial screening, to a "lead" candidate suitable for preclinical development is a critical and challenging phase in drug discovery. For derivatives of this compound, this process involves iterative cycles of chemical synthesis and biological testing to improve multiple parameters simultaneously.

Key strategies for hit-to-lead development and lead optimization include:

Structure-Activity Relationship (SAR) Studies: This is the cornerstone of lead optimization. By systematically modifying different parts of the hit molecule and assessing the impact on biological activity, medicinal chemists can build a detailed understanding of which structural features are essential for potency. nih.govnih.govnih.gov For example, SAR studies on 2-aminothiazole derivatives have shown that the nature and position of substituents on attached aromatic rings can be critical for activity. nih.gov

Improving Potency and Selectivity: The initial goal is often to enhance the potency of a hit compound, aiming for activity in the nanomolar range. nih.gov Simultaneously, selectivity must be optimized to minimize off-target effects. For example, in developing kinase inhibitors, derivatives are tested against a panel of different kinases to ensure they preferentially inhibit the target of interest. nih.gov

Enhancing DMPK Properties: A potent compound is of little use if it has poor drug-like properties. Lead optimization focuses heavily on improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A significant challenge identified for some aminothiazole series has been metabolic instability. nih.govdndi.org Strategies to address this include identifying and blocking "metabolic soft spots" through chemical modification, such as replacing a metabolically labile methoxy (B1213986) group with a more stable ethoxy group. nih.gov

Reducing Toxicity: In vitro cytotoxicity assays against various mammalian cell lines are used to assess the potential for toxicity. nih.gov Modifications are made to reduce cytotoxicity while retaining or improving potency, thereby widening the therapeutic window.

Improving Physicochemical Properties: Properties such as solubility and lipophilicity are fine-tuned to ensure the compound can be formulated and can reach its target in the body. nih.gov

This multiparametric optimization process is complex, as improving one property can often negatively impact another. nih.gov Success relies on a balanced approach, guided by a combination of empirical testing and computational modeling.

Interdisciplinary Collaborations in Medicinal Chemistry and Pharmacology

The journey of a drug candidate from concept to clinic is a complex endeavor that no single discipline can accomplish alone. The development of therapeutics based on the this compound scaffold is a prime example of where interdisciplinary collaboration is not just beneficial, but essential.

The key collaborative fields include:

Medicinal and Synthetic Chemistry: Medicinal chemists design and synthesize novel derivatives. nih.govderpharmachemica.com They apply their understanding of structure-activity relationships to create molecules with improved potency and drug-like properties.

Pharmacology and Biology: Pharmacologists and biologists develop and perform the assays needed to test the synthesized compounds. nih.gov This includes in vitro cell-based assays, enzyme inhibition studies, and eventually, in vivo studies in animal models to assess efficacy and safety. nih.gov

Computational Chemistry and Molecular Modeling: Computational chemists use computer simulations to predict how a molecule might bind to its target, guide the design of new derivatives, and help interpret SAR data. nih.gov This in silico work can save significant time and resources by prioritizing the most promising compounds for synthesis.

Structural Biology: When possible, structural biologists use techniques like X-ray crystallography to determine the three-dimensional structure of a compound bound to its biological target. researchgate.net This provides invaluable, detailed insight into the binding interactions and offers a clear roadmap for rational drug design.

A successful drug discovery program requires seamless integration and constant communication between these teams. For example, pharmacologists provide activity and toxicity data back to the medicinal chemists, who then design the next generation of compounds. Computational modelers work with both groups to rationalize the results and propose new ideas. This iterative cycle of design, synthesis, and testing, fueled by cross-disciplinary expertise, is fundamental to navigating the complexities of hit-to-lead optimization and advancing new this compound-based drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via hydrazinolysis of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. Key parameters include:

- Solvent : Methanol is preferred due to its polarity and compatibility with hydrazine hydrate .

- Reaction Time : Reflux for 2 hours ensures complete conversion, monitored by TLC (n-hexane/ethyl acetate, 40:60) .

- Purification : Cooling the reaction mixture yields white precipitates, washed with methanol to remove unreacted starting materials .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at 3346 cm⁻¹, C=O stretch at 1679 cm⁻¹) .

- NMR : 1H-NMR confirms proton environments (e.g., thiazole protons at δ 6.8–7.2 ppm), while 13C-NMR verifies carbonyl (C=O) and thiazole carbons .

- Elemental Analysis (CHN) : Validates molecular formula (e.g., C₅H₈N₄OS) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O/N interactions forming (010) sheets) .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer :

- Melting Point Analysis : Pure samples exhibit sharp melting points (e.g., 110–111°C for derivative 9c in related syntheses) .

- HPLC or LC-MS : Detects impurities using reverse-phase columns and UV/Vis detection (λ = 254 nm for thiazole absorption) .

- TLC Consistency : Rf values should match standards under identical solvent systems .

Advanced Research Questions

Q. What computational tools are suitable for modeling the molecular interactions of this compound in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., tyrosinase or urease active sites) .

- Dynamic Simulations : MD simulations (GROMACS/NAMD) assess stability of ligand-protein complexes over time .

- Electrostatic Potential Mapping : UCSF Chimera visualizes charge distribution to rationalize hydrogen-bonding interactions .

Q. How can structural modifications of this compound enhance its biological activity, and what synthetic strategies support this?

- Methodological Answer :

- Derivatization via Electrophilic Coupling : React the hydrazide with substituted benzoyl chlorides (e.g., 4-chloromethyl-N-(aryl)benzamides) to introduce bioisosteric groups .

- Cyclization Reactions : Form triazole or thiadiazole rings to improve metabolic stability (e.g., using LiH in DMF for mercapto activation) .

- SAR Studies : Test derivatives against enzyme targets (e.g., tyrosinase IC₅₀ values) to correlate substituent effects (e.g., electron-withdrawing groups enhance inhibition) .

Q. What crystallographic software is recommended for resolving the crystal structure of this compound derivatives?

- Methodological Answer :

- SHELX Suite : SHELXL refines small-molecule structures using high-resolution data, while SHELXD solves phases via dual-space methods .

- WinGX/ORTEP-3 : Graphical interfaces for visualizing thermal ellipsoids and hydrogen-bonding networks .

- CIF Validation : Check for ADDSYM alerts in PLATON to ensure space group correctness .

Q. How should researchers address contradictory data in biological assays involving this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Repeat assays in triplicate across multiple cell lines (e.g., cancer vs. healthy cells) to confirm selectivity .

- Interference Checks : Use UV-Vis spectroscopy to rule out compound aggregation or solvent artifacts .

- Enzyme Kinetics : Compare IC₅₀ values under standardized conditions (pH, temperature) to isolate variables .

Q. What are the mechanistic implications of this compound in inhibiting metalloenzymes like urease or tyrosinase?

- Methodological Answer :

- Metal Chelation : The thiazole NH₂ and hydrazide groups may coordinate to active-site metals (e.g., Ni²⁺ in urease), disrupting catalysis .

- Transition-State Mimicry : Structural analogs (e.g., triazole-thiazole hybrids) mimic substrate conformations, as shown in docking studies .

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.